4-Bromo-2-methoxy-5-nitroaniline
Overview
Description
4-Bromo-2-methoxy-5-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-nitroaniline typically involves a multi-step process starting from a suitable benzene derivative. One common route includes:
Bromination: The addition of a bromine atom to the benzene ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxy-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation: The methoxy group can be oxidized to a formyl group (-CHO) using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dimethylformamide).
Oxidation: Chromium trioxide, acetic acid.
Major Products:
Reduction: 4-Bromo-2-methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-2-formyl-5-nitroaniline.
Scientific Research Applications
4-Bromo-2-methoxy-5-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: The compound is investigated for its potential biological activities and as a building block for drug development.
Chemical Sensors: It is used in the design of sensors for detecting specific analytes due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-nitroaniline depends on the specific application and the chemical environment
Electrophilic Aromatic Substitution: The nitro and bromine groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Redox Reactions: The nitro group can undergo redox reactions, altering the oxidation state of the compound and its reactivity.
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the methoxy group.
4-Bromo-2-methylaniline: Similar structure but lacks the nitro group.
2-Bromo-5-nitroaniline: Similar structure but different substitution pattern on the benzene ring.
Uniqueness: 4-Bromo-2-methoxy-5-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-methoxy-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASIUWXCQAIDKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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